molecular formula C15H26O B12557557 2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol CAS No. 143780-99-8

2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol

Cat. No.: B12557557
CAS No.: 143780-99-8
M. Wt: 222.37 g/mol
InChI Key: KNZNSKVLVZCHMZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(3,6,6-trimethylbicyclo[310]hexan-3-yl)pent-1-en-3-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are optimized to achieve high yields and diastereoselectivity, particularly when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol is unique due to its specific bicyclic structure and the presence of multiple methyl groups, which contribute to its distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

CAS No.

143780-99-8

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-methyl-1-(3,6,6-trimethyl-3-bicyclo[3.1.0]hexanyl)pent-1-en-3-ol

InChI

InChI=1S/C15H26O/c1-6-13(16)10(2)7-15(5)8-11-12(9-15)14(11,3)4/h7,11-13,16H,6,8-9H2,1-5H3

InChI Key

KNZNSKVLVZCHMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=CC1(CC2C(C1)C2(C)C)C)C)O

Origin of Product

United States

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